Nonacosanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nonacosanal is a long-chain aldehyde with the molecular formula C29H58O. It is a naturally occurring compound found in various plant waxes and insect pheromones. This compound is known for its waxy texture and is often used in the study of chemical communication in insects.
Preparation Methods
Synthetic Routes and Reaction Conditions: Nonacosanal can be synthesized through the oxidation of nonacosanol, a long-chain alcohol. The oxidation process typically involves the use of oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3) in an anhydrous environment. The reaction is carried out under controlled temperatures to prevent over-oxidation to the corresponding carboxylic acid.
Industrial Production Methods: In industrial settings, this compound is often extracted from natural sources such as plant waxes. The extraction process involves solvent extraction followed by purification through distillation or chromatography. This method ensures the isolation of high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: Nonacosanal undergoes several types of chemical reactions, including:
Oxidation: this compound can be further oxidized to nonacosanoic acid using strong oxidizing agents.
Reduction: It can be reduced back to nonacosanol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Condensation: this compound can participate in aldol condensation reactions with other aldehydes or ketones in the presence of a base.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Condensation: Base catalysts such as sodium hydroxide (NaOH)
Major Products:
Oxidation: Nonacosanoic acid
Reduction: Nonacosanol
Condensation: β-hydroxy aldehydes or ketones
Scientific Research Applications
Nonacosanal has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in the study of long-chain aldehydes and their reactions.
Biology: this compound is studied for its role in insect pheromones and chemical communication.
Medicine: Research is ongoing to explore its potential antimicrobial properties.
Industry: this compound is used in the formulation of cosmetics and personal care products due to its waxy texture and emollient properties.
Mechanism of Action
The mechanism of action of nonacosanal involves its interaction with specific molecular targets. In insects, this compound acts as a pheromone by binding to olfactory receptors, triggering behavioral responses. The exact molecular pathways involved in these interactions are still under investigation, but it is believed that this compound influences the signaling pathways related to chemical communication.
Comparison with Similar Compounds
Nonacosanal is similar to other long-chain aldehydes such as octacosanal and triacontanal. its unique chain length and specific functional group positioning give it distinct properties and applications. For example:
Octacosanal (C28H56O): Slightly shorter chain length, used in similar applications but with different physical properties.
Triacontanal (C30H60O): Longer chain length, used in studies of plant waxes and insect pheromones.
This compound’s uniqueness lies in its specific chain length, which makes it particularly effective in certain biological and industrial applications.
Properties
CAS No. |
72934-04-4 |
---|---|
Molecular Formula |
C29H58O |
Molecular Weight |
422.8 g/mol |
IUPAC Name |
nonacosanal |
InChI |
InChI=1S/C29H58O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30/h29H,2-28H2,1H3 |
InChI Key |
AUSHGUYKHVWAKG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.